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Compound of Interest

Compound Name:
(Phe13,Tyr19)-MCH (human,

mouse, rat)

Cat. No.: B15140928 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

of (Phe13,Tyr19)-MCH and Native MCH Binding and Functional Activity at MCH Receptor

Subtypes 1 and 2.

The synthetic analog of Melanin-Concentrating Hormone (MCH), (Phe13,Tyr19)-MCH, was

primarily developed for use as a radioligand in binding assays due to the native MCH peptide's

instability upon iodination.[1] This guide provides a comprehensive comparison of the binding

specificity and functional activity of (Phe13,Tyr19)-MCH relative to the endogenous ligand,

MCH, at the two known MCH receptors, MCH-R1 and MCH-R2. The data presented herein has

been compiled from robust in vitro studies to aid researchers in the selection of appropriate

tools for their investigations into the MCH system.

Quantitative Comparison of Ligand-Receptor
Interactions
The binding affinity and functional potency of (Phe13,Tyr19)-MCH and native MCH have been

evaluated in cell lines stably expressing either human MCH-R1 or MCH-R2. The following

tables summarize the key quantitative data from competitive radioligand binding assays and

calcium mobilization functional assays.

Table 1: Comparative Binding Affinities (IC50) of MCH and (Phe13,Tyr19)-MCH at MCH-R1 and

MCH-R2.
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Ligand Receptor IC50 (nM) Radioligand Cell Line Reference

MCH MCH-R1 0.67

[125I]-

[Phe13,Tyr19

]-MCH

CHO [2]

(Phe13,Tyr19

)-MCH
MCH-R1 0.69

[125I]-

[Phe13,Tyr19

]-MCH

CHO [2]

MCH MCH-R2 1.0

[125I]-

[Phe13,Tyr19

]-MCH

CHO [3]

(Phe13,Tyr19

)-MCH
MCH-R2 4.3

[125I]-

[Phe13,Tyr19

]-MCH

CHO [3][4]

IC50 values represent the concentration of the unlabeled ligand required to inhibit 50% of the

specific binding of the radioligand.

Table 2: Comparative Functional Potencies (EC50) of MCH and (Phe13,Tyr19)-MCH in

Calcium Mobilization Assays.

Ligand Receptor EC50 (nM) Assay Cell Line Reference

MCH MCH-R1 14.4
Calcium

Mobilization
HEK293 [5]

(Phe13,Tyr19

)-MCH
MCH-R1

Slightly lower

potency than

MCH

Calcium

Mobilization
HEK293 [5]

MCH MCH-R2 2.10
Calcium

Mobilization
HEK293 [5]

(Phe13,Tyr19

)-MCH
MCH-R2 4.3

Calcium

Mobilization
CHO-K1 [4]
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EC50 values represent the concentration of the ligand that elicits a half-maximal response in

the functional assay.

The data indicates that (Phe13,Tyr19)-MCH exhibits a binding affinity for MCH-R1 that is

comparable to that of native MCH.[2] However, for MCH-R2, (Phe13,Tyr19)-MCH demonstrates

a slightly lower binding affinity and functional potency compared to the endogenous ligand.[3]

[4][5]

Experimental Methodologies
Detailed protocols for the key experimental assays cited in this guide are provided below.

These methodologies are foundational for assessing the binding and functional characteristics

of ligands targeting MCH receptors.

Radioligand Competition Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to

compete with a radiolabeled ligand for binding to the receptor.

Protocol:

Membrane Preparation:

Culture cells stably expressing the MCH receptor of interest (e.g., CHO or HEK293 cells).

Harvest the cells and homogenize them in an ice-cold lysis buffer.

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay

buffer. Determine the protein concentration of the membrane preparation.

Assay Setup:

In a 96-well plate, combine the cell membrane preparation (typically 5-20 µg of protein per

well), a fixed concentration of the radioligand (e.g., [125I]-(Phe13,Tyr19)-MCH), and
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varying concentrations of the unlabeled competitor ligand ((Phe13,Tyr19)-MCH or native

MCH).

To determine non-specific binding, include wells containing the membrane preparation,

radioligand, and a high concentration of unlabeled MCH (e.g., 1 µM).

To determine total binding, include wells with only the membrane preparation and the

radioligand.

Incubation:

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach

equilibrium.

Harvesting and Detection:

Terminate the binding reaction by rapid filtration through a glass fiber filter plate, which

traps the membranes bound to the radioligand.

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

Dry the filters and add a scintillation cocktail.

Quantify the radioactivity on each filter using a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the competitor

concentration.

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
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Caption: Workflow for a competitive radioligand binding assay.

Calcium Mobilization Assay
This functional assay measures the ability of a ligand to stimulate the MCH receptor, leading to

an increase in intracellular calcium concentration, a hallmark of Gαq protein activation.

Protocol:

Cell Preparation:

Plate cells stably expressing the MCH receptor in a 96-well or 384-well black, clear-bottom

plate and culture overnight.

Dye Loading:

Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye

(e.g., Fluo-4 AM or Cal-520 AM) in an appropriate buffer.

Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at

room temperature in the dark.

Assay Procedure:
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Place the cell plate into a fluorescence plate reader equipped with an automated liquid

handling system.

Record a baseline fluorescence reading.

Add varying concentrations of the agonist ((Phe13,Tyr19)-MCH or native MCH) to the

wells.

Immediately begin measuring the fluorescence intensity over time (typically for 60-120

seconds) to capture the transient calcium signal.

Data Analysis:

Determine the peak fluorescence response for each well.

Plot the peak fluorescence response against the logarithm of the agonist concentration.

Calculate the EC50 value by fitting the data to a sigmoidal dose-response curve.

cAMP Accumulation Assay
This functional assay is used to assess the Gαi-mediated signaling of MCH-R1 by measuring

the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.

Protocol:

Cell Preparation:

Plate cells stably expressing MCH-R1 in a suitable multi-well plate and culture overnight.

Assay Procedure:

Wash the cells and pre-incubate them with a phosphodiesterase inhibitor (e.g., IBMX) to

prevent cAMP degradation.

Add varying concentrations of the MCH receptor agonist.

Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to

induce cAMP production.
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Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

Detection:

Lyse the cells and measure the intracellular cAMP levels using a commercially available

kit (e.g., HTRF, ELISA, or LANCE).

Data Analysis:

Plot the measured cAMP levels against the logarithm of the agonist concentration.

Determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

MCH Receptor Signaling Pathways
MCH-R1 and MCH-R2 couple to different G protein signaling pathways, leading to distinct

downstream cellular responses.
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Caption: MCH-R1 and MCH-R2 signaling pathways.

MCH-R1 is known to couple to both Gαi and Gαq proteins. Activation of the Gαi pathway leads

to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. The Gαq

pathway activation results in the stimulation of phospholipase C (PLC), leading to the

production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize

intracellular calcium. In contrast, MCH-R2 primarily signals through the Gαq pathway, leading

to an increase in intracellular calcium, and does not typically couple to the Gαi pathway to

modulate cAMP levels.[3]
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In conclusion, (Phe13,Tyr19)-MCH is a valuable tool for studying MCH-R1, exhibiting binding

and functional characteristics that closely mimic the native ligand. For MCH-R2, while still a

potent agonist, its slightly reduced affinity and potency compared to MCH should be taken into

consideration when designing and interpreting experiments. The experimental protocols and

pathway diagrams provided in this guide offer a foundational resource for researchers

investigating the complex roles of the MCH system in physiology and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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